molecular formula C11H17N3O3S B7526231 N-(2-oxoazepan-3-yl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N-(2-oxoazepan-3-yl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No. B7526231
M. Wt: 271.34 g/mol
InChI Key: MHOXLZBGAFFOPB-UHFFFAOYSA-N
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Description

N-(2-oxoazepan-3-yl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as OTAA and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

OTAA inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The inhibition of these enzymes can lead to an increase in the levels of neurotransmitters, such as acetylcholine, in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
OTAA has been shown to have several biochemical and physiological effects. In animal studies, OTAA has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. These effects suggest that OTAA may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

OTAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in most common solvents, which makes it easy to work with. However, one limitation of OTAA is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are several future directions for research on OTAA. One area of research is the development of OTAA-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the mechanism of action of OTAA and its effects on various enzymes and physiological processes. Additionally, researchers can explore the potential of OTAA as a chemical probe for studying enzyme activity and function.

Synthesis Methods

The synthesis of OTAA involves the reaction between 2-amino-3-hydroxyazepane and 4-thioxo-1,3-thiazolidin-2-one in the presence of acetic anhydride. The reaction proceeds through a ring-opening reaction of the azepane ring, followed by a cyclization reaction to form the thiazolidinone ring.

Scientific Research Applications

OTAA has been studied extensively for its potential applications in various research fields, including medicinal chemistry, drug discovery, and chemical biology. Researchers have found that OTAA can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in various physiological processes and have been implicated in several neurological disorders.

properties

IUPAC Name

N-(2-oxoazepan-3-yl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c15-9(5-14-7-18-6-10(14)16)13-8-3-1-2-4-12-11(8)17/h8H,1-7H2,(H,12,17)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOXLZBGAFFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)CN2CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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